molecular formula C17H17N3O3S B2786959 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1797879-64-1

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2786959
CAS No.: 1797879-64-1
M. Wt: 343.4
InChI Key: GEXIIDPEKTXDHJ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797879-64-1) is a benzoheterocyclic compound with a molecular formula of C17H17N3O3S and a molecular weight of 343.40 g/mol . This chemical entity features a benzothiadiazole core, a scaffold known for its diverse biological activities, linked to a 3-methoxyphenyl group via an ethanamide chain . The compound is supplied with a minimum purity of 90% and is available in various quantities for research applications, from 1mg to 75mg . Compounds within this class are frequently investigated in medicinal chemistry and agriculture for their potential biological properties. Patents indicate that related benzoheterocyclic carboxamides are explored for use in therapeutic and fungicidal applications, highlighting the research value of this chemical family . The specific mechanism of action for this derivative is a subject of ongoing research, but its structure suggests potential for interaction with various biological targets. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-5-3-4-11(8-13)16(23-2)10-18-17(21)12-6-7-14-15(9-12)20-24-19-14/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXIIDPEKTXDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the carboxamide group: This step involves the reaction of the benzo[c][1,2,5]thiadiazole core with suitable amine derivatives.

    Attachment of the methoxyphenyl group: This is typically done through a substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent sensors.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
  • Core Structure : Benzimidazole (electron-rich) vs. benzothiadiazole (electron-deficient).
  • Substituents : Dual methoxy groups on the phenyl ring and a propyl chain enhance lipophilicity.
  • Key Differences : Benzimidazole’s nitrogen atoms may participate in π-π stacking or cation-π interactions, unlike benzothiadiazole’s sulfur and nitrogen atoms, which could alter electronic properties and solubility .
(b) BMS-354825 (Dasatinib Analogue)
  • Core Structure : Thiazole-carboxamide vs. benzothiadiazole-carboxamide.
  • Substituents : A 4-(2-hydroxyethyl)piperazine group improves water solubility and pharmacokinetics.
  • Activity : Demonstrates dual Src/Abl kinase inhibition, highlighting the role of carboxamide in enzyme targeting.
(c) N-(3-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide
  • Core Structure : Benzodioxole (electron-rich) vs. benzothiadiazole.
  • Substituents: An amino group on the phenyl ring introduces basicity, contrasting with the methoxy groups in the target compound.
  • Functional Groups : The carboxamide group is retained, but the benzodioxole core may confer metabolic stability due to reduced oxidative susceptibility .

Substituent-Driven Properties

Methoxy Groups
  • Comparison : In ’s benzimidazole derivative, methoxy groups enhance solubility in polar solvents . In ’s melatonergic ligands, methoxy substituents improve receptor binding affinity .
Carboxamide Linkage
  • The conserved carboxamide group in all compared compounds facilitates hydrogen bonding with biological targets (e.g., kinases in BMS-354825 or melatonin receptors in ’s ligands ).

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications References
Target Compound Benzothiadiazole 2-(3-methoxyphenyl)ethyl, methoxy Enzyme inhibition, materials N/A
2-(3,4-Dimethoxyphenyl)-... () Benzimidazole Propyl, dual methoxy Anticancer agents
BMS-354825 () Thiazole Hydroxyethyl-piperazine Kinase inhibition
N-(3-Aminophenyl)-... () Benzodioxole Amino group Neuroprotective agents

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

N 2 methoxy 2 3 methoxyphenyl ethyl 2 1 3 benzothiadiazole 5 carboxamide\text{N 2 methoxy 2 3 methoxyphenyl ethyl 2 1 3 benzothiadiazole 5 carboxamide}

Key Features:

  • Benzothiadiazole Core : This moiety is often associated with various pharmacological effects.
  • Methoxy Substituents : The presence of methoxy groups can influence the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. The compound has shown promising results in inducing apoptosis in cancer cells, particularly through the activation of procaspase-3 to caspase-3.

The mechanism involves:

  • Activation of Procaspase-3 : The compound induces apoptosis by activating procaspase-3, leading to its conversion to active caspase-3.
  • Induction of Apoptosis : This activation triggers a cascade that ultimately results in programmed cell death.

Case Studies

  • Study on U937 and MCF-7 Cell Lines :
    • Objective : To evaluate the anticancer activity against procaspase-3 over-expressing (U937) and no-expression (MCF-7) cell lines.
    • Findings : Compounds similar to this compound showed significant apoptosis induction in U937 cells with a notable increase in caspase-3 activity compared to controls .
CompoundCell LineCaspase-3 Activation (%)
This compoundU93792.1
Control (PAC-1)U937100
Control (DMSO)MCF-710

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • Presence of Methoxy Groups : Enhances biological activity by improving solubility and interaction with cellular targets.
  • Benzothiadiazole Framework : Essential for maintaining activity; modifications can lead to varied effects on potency.

Additional Biological Activities

Beyond anticancer properties, benzothiadiazole derivatives have been reported to exhibit various other biological activities:

  • Antibacterial Properties : Some derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antiparasitic Activity : Certain compounds within this class have shown effectiveness against protozoan parasites.

Comparative Biological Activity Table

Activity TypeCompound TypeObserved Effect
AnticancerBenzothiadiazole DerivativesInduction of apoptosis via caspase activation
AntibacterialBenzothiadiazole DerivativesInhibition of bacterial growth
AntiparasiticBenzothiadiazole DerivativesGrowth inhibition in protozoa

Q & A

What are the recommended synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide?

Basic:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazole core via condensation reactions (e.g., cyclization of o-phenylenediamine derivatives with sulfur sources). Subsequent steps include nucleophilic substitution for methoxy group attachment and amide coupling using carboxamide precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .

Advanced:
Advanced protocols may employ transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective functionalization of the benzothiadiazole ring. Microwave-assisted synthesis can enhance reaction efficiency, while protecting groups (e.g., tert-butoxycarbonyl) may be used for sensitive intermediates .

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